Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and an oxadiazole ring, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. In the context of its neuroprotective effects, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition prevents the formation of toxic aggregates, thereby protecting neuronal cells from damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: This compound shares a similar pyridine and oxadiazole structure but includes a triazole ring, which imparts different biological activities.
Pyridine derivatives: Various pyridine derivatives exhibit similar antimicrobial and antiviral properties.
Uniqueness
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combination of a pyridine ring and an oxadiazole ring, which provides a versatile scaffold for the development of a wide range of bioactive molecules. Its ability to inhibit protein aggregation also sets it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVSIVYIQDFJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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